N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxypyrimidin-2-yl group and an N-methylmethanesulfonamide moiety. Its structure combines a pyrimidine ring (a heterocyclic aromatic system) with a sulfonamide group, a configuration commonly explored in medicinal chemistry for targeting enzymes like kinases or proteases. The methoxy group at the 4-position of the pyrimidine ring likely enhances solubility and modulates electronic properties, while the sulfonamide group contributes to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(19(3,16)17)9-5-7-15(8-9)11-12-6-4-10(13-11)18-2/h4,6,9H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPHCBGUZPEDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Pyrimidine-Based Sulfonamides
*The patent compound (Example 56) uses a pyrazolo[3,4-d]pyrimidine core instead of a pyrimidin-2-ylpyrrolidine system.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxy group is electron-donating, contrasting with the 4-cyano group in the Life Chemicals analog (electron-withdrawing) . This difference may influence binding affinity in enzymatic targets (e.g., methoxy enhances solubility; cyano improves electrophilicity).
- Core Heterocycle: Example 56 employs a pyrazolo-pyrimidine scaffold fused with a chromenone ring, suggesting divergent biological targets (e.g., kinase inhibition vs. antimicrobial activity).
Physicochemical and Commercial Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Molecular Weight: The target compound (~325 g/mol) falls within the "drug-like" range (300–500 g/mol), whereas Example 56 exceeds this (603 g/mol), likely due to its chromenone and fluorophenyl substituents.
- Thermal Stability: Example 56’s high melting point (252–255°C) suggests strong crystalline packing, possibly from its planar chromenone ring and sulfonamide hydrogen bonding. The target compound’s melting point is unreported but likely lower due to fewer aromatic systems.
- Commercial Accessibility: The cyano-substituted analog is available at research-scale pricing ($81–$372 for 1–100 mg) , indicating its use in early-stage studies. The target compound’s absence from commercial catalogs suggests it remains under preclinical investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
